Ethyl 4-(benzyloxy)-3-hydroxybenzoate

Vue d'ensemble

Description

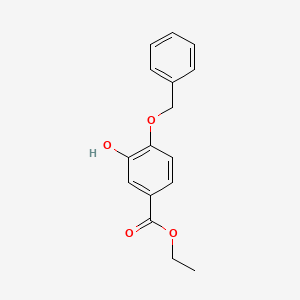

Ethyl 4-(benzyloxy)-3-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a benzyloxy group, and a hydroxy group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 4-(benzyloxy)-3-hydroxybenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-(benzyloxy)-3-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Williamson ether synthesis, where 4-hydroxy-3-ethoxybenzoic acid is reacted with benzyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of the benzyloxy group on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(benzyloxy)-3-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl bromide and potassium carbonate in acetone.

Major Products Formed

Oxidation: 4-(Benzyloxy)-3-hydroxybenzaldehyde.

Reduction: 4-(Benzyloxy)-3-hydroxybenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 4-(benzyloxy)-3-hydroxybenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying enzyme-catalyzed reactions involving ester hydrolysis.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers.

Mécanisme D'action

The mechanism of action of ethyl 4-(benzyloxy)-3-hydroxybenzoate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The hydrolysis of the ester group releases the corresponding acid and alcohol, which can then participate in further biochemical pathways.

Comparaison Avec Des Composés Similaires

Ethyl 4-(benzyloxy)-3-hydroxybenzoate can be compared with similar compounds such as:

Ethyl 4-hydroxybenzoate: Lacks the benzyloxy group, making it less hydrophobic.

Ethyl 3-hydroxybenzoate: The hydroxy group is positioned differently, affecting its reactivity.

Ethyl 4-(methoxy)-3-hydroxybenzoate: Contains a methoxy group instead of a benzyloxy group, altering its chemical properties.

The uniqueness of this compound lies in the presence of both the benzyloxy and hydroxy groups, which confer distinct chemical and biological properties.

Activité Biologique

Ethyl 4-(benzyloxy)-3-hydroxybenzoate is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, interaction with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₆H₁₈O₄ and a molecular weight of approximately 270.31 g/mol. The structure features a hydroxy group, an ethyl ester group, and a benzyloxy group attached to a benzene ring, contributing to its unique chemical properties and potential bioactivity.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors in biological systems. The compound may act as a substrate for esterases, which catalyze the hydrolysis of ester bonds, releasing bioactive components that can participate in further biochemical pathways. The hydroxy group enhances its reactivity through hydrogen bonding interactions with biological targets, which is crucial for its therapeutic applications.

Biological Activities

Research has indicated several notable biological activities associated with this compound:

- Antioxidant Properties : The compound exhibits significant antioxidant activity, protecting cells from oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : Similar compounds have shown potential as anti-inflammatory agents, suggesting that this compound may also possess these properties.

- Enzyme Inhibition : Studies indicate that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial for managing conditions such as diabetes .

Antioxidant Activity

A study highlighted the antioxidant capacity of this compound through various assays measuring its ability to neutralize reactive oxygen species (ROS). The results demonstrated a concentration-dependent increase in antioxidant activity, indicating its potential as a therapeutic agent against oxidative stress-related diseases.

Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce pro-inflammatory cytokine levels in activated macrophages. This suggests its potential application in treating inflammatory diseases.

Enzyme Interaction Studies

Research involving enzyme inhibition has revealed that this compound acts as a competitive inhibitor for enzymes such as maltase and sucrase. The IC50 values obtained from these studies indicate that it has stronger inhibitory effects compared to standard drugs like acarbose and voglibose. The binding affinity was confirmed through molecular docking studies, demonstrating favorable interactions with the active sites of these enzymes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 4-hydroxybenzoate | Lacks benzyloxy group; less hydrophobic | Moderate antioxidant activity |

| Ethyl 3-hydroxybenzoate | Hydroxy group in different position; affects reactivity | Lower enzyme inhibition |

| Ethyl 4-(methoxy)-3-hydroxybenzoate | Contains methoxy instead of benzyloxy; alters properties | Variable bioactivity |

Propriétés

IUPAC Name |

ethyl 3-hydroxy-4-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-2-19-16(18)13-8-9-15(14(17)10-13)20-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAENFNUEKOZHCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.